![molecular formula C21H26N4O B2497968 (E)-(4-肉桂基哌嗪-1-基)(4,5,6,7-四氢-1H-苯并[d]咪唑-5-基)甲酮 CAS No. 2035023-41-5](/img/structure/B2497968.png)

(E)-(4-肉桂基哌嗪-1-基)(4,5,6,7-四氢-1H-苯并[d]咪唑-5-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

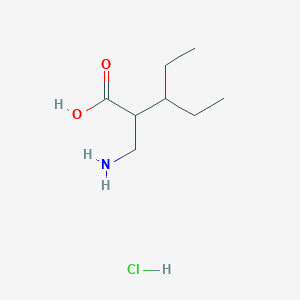

The synthesis of related compounds often involves multi-step reactions starting from basic heterocyclic scaffolds. For instance, derivatives of benzo[d]imidazole and piperazine have been synthesized through reactions involving Schiff’s bases, carbohydrazides, and various aldehydes or ketones to yield compounds with notable antioxidant and antimicrobial activities (Bassyouni et al., 2012). These methodologies highlight the complexity and versatility of synthesizing compounds with potential biological activities.

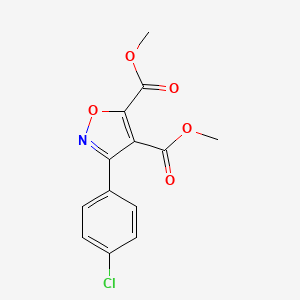

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by X-ray diffraction and spectroscopic methods, revealing detailed geometrical configurations. For example, studies have shown the detailed crystal structure of similar compounds, indicating the cis-trans isomerism and the spatial arrangement of molecular fragments (Sokol et al., 2011). These analyses are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions and Properties

Compounds with benzo[d]imidazole and piperazine units engage in a variety of chemical reactions, reflecting their reactivity towards different chemical agents. The functional groups present in these molecules, such as the carbonyl and imine groups, play a significant role in their chemical behavior, including their ability to form complexes with metals or undergo nucleophilic attacks (Zhan et al., 2019).

科学研究应用

抗微生物和抗分枝杆菌活性

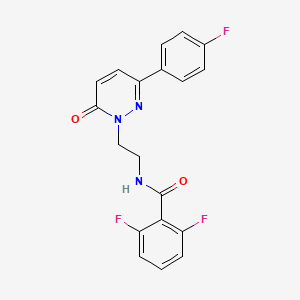

已合成与“(E)-(4-肉桂基哌嗪-1-基)(4,5,6,7-四氢-1H-苯并[d]咪唑-5-基)甲酮”结构相关的化合物,并对其进行了抗微生物和抗分枝杆菌活性评价。例如,合成了一系列苯并咪唑衍生物,并显示出对各种微生物菌株(包括细菌和真菌)的显著活性。这些化合物已经进行了最小抑制浓度(MICs)的评估,表明它们在低浓度下抑制微生物生长的有效性。这项研究展示了这类化合物在开发新的抗微生物药物方面的潜力(Narasimhan et al., 2011; Patel et al., 2011)。

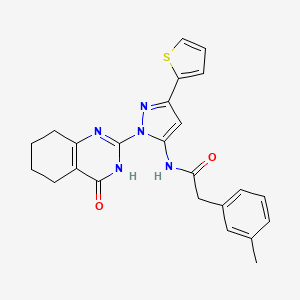

合成和表征

研究还集中在合成具有类似骨架的化合物以及对其进行结构表征上。这些研究涉及开发新的合成途径和探索不同的化学反应,以获得具有潜在生物活性的衍生物。例如,关于合成含有特定基团的新吡唑和嘧啶衍生物的研究突显了这些化合物在药物化学中的多功能性和潜在应用(Abdelhamid等,2012)。

抗氧化和抗微生物活性

还进行了关于苯并咪唑衍生物的抗氧化和抗微生物活性的进一步研究,合成了新化合物并评估其清除自由基和抑制微生物生长的能力。这些研究对于了解这类化合物在治疗与氧化应激相关的疾病和感染中的潜力至关重要(Bassyouni et al., 2012)。

抗增殖活性

已合成一些衍生物,并对其针对各种人类癌细胞系的抗增殖活性进行了测试,表明它们作为抗癌药物的潜力。使用如微管聚合和诱导凋亡等试验对这些化合物进行评估,以了解它们对癌细胞的作用机制(Mullagiri et al., 2018)。

抗肿瘤活性

已合成一些新型苯并咪唑缩合环系统,并对其抗肿瘤活性进行了评估,显示出对某些癌细胞系的不同程度有效性。这突显了这些化合物在开发新的癌症治疗方法中的潜在应用(Abdel-Hafez, 2007)。

作用机制

Imidazoles

are a class of compounds that have a wide range of biological activities. They are known to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

属性

IUPAC Name |

[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O/c26-21(18-8-9-19-20(15-18)23-16-22-19)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-7,16,18H,8-15H2,(H,22,23)/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPKCWDPUPVIAO-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1C(=O)N3CCN(CC3)CC=CC4=CC=CC=C4)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(CC1C(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4)NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-(4-cinnamylpiperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)

![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)

![(2Z)-N-(3-chloro-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2497891.png)

![3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2497894.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2497895.png)

![N-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbothioyl)benzenecarboxamide](/img/structure/B2497898.png)

![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2497902.png)

![ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate](/img/structure/B2497907.png)